molecular formula C15H18FN3O B2546399 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole CAS No. 2034226-21-4

5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole

Cat. No.: B2546399
CAS No.: 2034226-21-4
M. Wt: 275.327
InChI Key: RMRVDYHTQSNTMJ-UHFFFAOYSA-N
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Description

5-[4-(2-Fluoroethyl)piperazine-1-carbonyl]-1H-indole is a synthetic hybrid compound designed for medicinal chemistry and pharmaceutical research, merging a privileged 1H-indole scaffold with a piperazine moiety. The indole structure is a prominent pharmacophore in bioactive molecules and FDA-approved drugs, known to confer a wide spectrum of biological properties, including potential antiviral, antidepressant, anti-inflammatory, and anticancer activities . The incorporation of the piperazine ring, a common feature in many therapeutic agents, is a strategic approach to optimize the molecule's physicochemical properties and serve as a conformational scaffold to display pharmacophoric groups for target interaction . The 2-fluoroethyl substitution on the piperazine nitrogen is a modification that can influence the molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecular entities or as a lead compound for the development of novel therapeutics targeting central nervous system disorders, viral infections, or inflammatory conditions . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c16-4-6-18-7-9-19(10-8-18)15(20)13-1-2-14-12(11-13)3-5-17-14/h1-3,5,11,17H,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVDYHTQSNTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole typically involves the condensation of an indole derivative with a piperazine derivative. One common method includes the reaction of 1H-indole-3-carboxylic acid with 1-(2-fluoroethyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways:

  • Anticancer Activity : Research has shown that indole derivatives can exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential use in cancer therapy .
  • Receptor Modulation : The compound may act as a ligand for sigma receptors, which are implicated in neuropsychiatric disorders. Studies indicate that modifications to the indole structure can enhance affinity for these receptors, making it a candidate for drug development targeting conditions like depression and anxiety .

The biological evaluation of similar indole derivatives has revealed various activities:

  • Antimicrobial Properties : Indole-based compounds have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for their effectiveness using the Diameter of Inhibition Zone assay, indicating their potential as new antimicrobial agents .
  • Cardiovascular Effects : Some studies suggest that indole derivatives can influence ion channels involved in cardiac function. Specifically, compounds resembling 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole have been evaluated for their inhibitory effects on Kv1.5 potassium channels, which are crucial for cardiac action potentials .

Table 1: Biological Activities of Indole Derivatives

CompoundActivity TypeTarget/PathwayReference
Compound AAnticancerSigma Receptors
Compound BAntimicrobialGram-positive bacteria
Compound CCardiovascularKv1.5 Ion Channel

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityReference
2-Fluoroethyl substitutionIncreased selectivity
Piperazine carbonyl groupEnhanced receptor binding

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of indole derivatives, several compounds were synthesized and tested against DU145 prostate cancer cells. The results indicated that modifications to the indole structure significantly enhanced antiproliferative activity, with some compounds exhibiting IC50 values in low micromolar ranges .

Case Study 2: Sigma Receptor Binding
A series of indole derivatives were synthesized to assess their binding affinity to sigma receptors. The introduction of the 2-fluoroethyl group was found to improve selectivity towards sigma-2 receptors compared to sigma-1 receptors, indicating potential therapeutic applications in neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

5-Chloro-2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-ethyl-1H-indole (Compound 37)

  • Structural Differences :
    • Indole substituents: 5-chloro and 3-ethyl groups.
    • Piperazine substituent: 4-chlorophenyl instead of 2-fluoroethyl.
  • Key Data :
    • Yield: 80% (higher than analogues, suggesting synthetic efficiency) .
    • Biological Activity: Demonstrates affinity for CB1 receptors as an allosteric modulator .
    • Impact of Substituents : The electron-withdrawing chloro groups may enhance metabolic stability but reduce solubility compared to the fluoroethyl group in the target compound.

3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole (3b)

  • Structural Differences :
    • Linker: Methyl group instead of carbonyl.
    • Piperazine substituent: 2-fluorophenyl.
  • Key Data :
    • Yield: 58% .
    • Spectroscopy: IR bands at 3403 cm⁻¹ (N-H stretch) and 2772 cm⁻¹ (C-H), with NMR indicating distinct proton environments near the piperazine ring .
    • Functional Implications : The methyl linker reduces steric hindrance but may limit hydrogen-bonding interactions compared to the carbonyl group in the target compound.

Vilazodone Intermediate: 5-(4-(4-(5-Cyano-1H-indole-3-yl)butyl)piperazine-1-yl)coumarone-2-methanamide

  • Structural Differences: Linker: Butyl chain instead of carbonyl. Indole substituent: 5-cyano group.
  • Key Data: Synthesis: Simplified amidation route with high operational efficiency .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight logP Key Substituents Receptor Target Synthetic Yield
Target Compound ~317.3 ~2.8 2-Fluoroethyl, carbonyl linker CNS receptors (e.g., 5-HT) Not reported
Compound 37 402.3 ~3.5 4-Chlorophenyl, chloro-indole CB1 allosteric site 80%
3b ~335.4 ~3.0 2-Fluorophenyl, methyl linker Serotonin receptors 58%
Vilazodone Intermediate ~477.5 ~4.2 Butyl linker, 5-cyano-indole Serotonin reuptake High (method claim)
  • Key Trends :
    • Lipophilicity : The target compound’s logP (~2.8) is lower than chlorophenyl-substituted analogues (e.g., Compound 37, logP ~3.5), suggesting better aqueous solubility.
    • Receptor Selectivity : Piperazine substituents influence target specificity. Fluorinated groups (e.g., 2-fluoroethyl) balance electronic effects and steric bulk, optimizing receptor interactions .

Biological Activity

5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including sigma receptors and monoamine oxidases, as well as its cytotoxic effects.

Chemical Structure and Properties

The compound features an indole nucleus, which is a common scaffold in many biologically active molecules. The presence of a piperazine ring and a fluorinated ethyl group enhances its pharmacological properties. The structural formula can be represented as follows:

C15H18FN3O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}

Sigma Receptor Binding Affinity

Research indicates that indole derivatives, including 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole, exhibit varying affinities for sigma receptors, particularly σ1 and σ2 receptors. A study demonstrated that modifications to the indole structure significantly affect receptor binding:

  • Binding Assays : In vitro competition binding assays revealed that the compound has high affinity for σ2 receptors, which are implicated in neuroprotection and cancer cell proliferation inhibition .

Anticancer Activity

The compound's anticancer properties have been evaluated through various assays:

  • Cell Proliferation Assays : The MTT assay showed that 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole exhibits significant antiproliferative activity against several cancer cell lines, including DU145 (prostate cancer) and MCF7 (breast cancer) cells. The compound induced G1 phase cell cycle arrest, indicating its potential as a chemotherapeutic agent .
  • Cytotoxicity Studies : In cytotoxicity tests using L929 fibroblast cells, the compound demonstrated selective toxicity towards cancer cells while sparing healthy cells, suggesting a favorable therapeutic index .

Monoamine Oxidase Inhibition

The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism:

  • Inhibitory Potency : Studies have shown that derivatives of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole can inhibit both MAO-A and MAO-B with varying degrees of potency. For instance, certain analogs displayed IC50 values in the low micromolar range, indicating their potential as antidepressant agents .

Summary of Research Findings

Biological ActivityTargetEffectReference
Sigma Receptor Bindingσ1/σ2 ReceptorsHigh Affinity
Anticancer ActivityDU145, MCF7 CellsG1 Phase Arrest
CytotoxicityL929 CellsSelective Toxicity
MAO InhibitionMAO-A/BLow Micromolar IC50

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole:

  • Case Study 1 : A derivative displayed significant efficacy against breast cancer cell lines with minimal cytotoxicity to normal cells, supporting its development as a targeted therapy.
  • Case Study 2 : Another study focused on the neuroprotective effects of indole derivatives in models of neurodegeneration, showcasing their potential in treating conditions such as Alzheimer's disease through MAO inhibition.

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